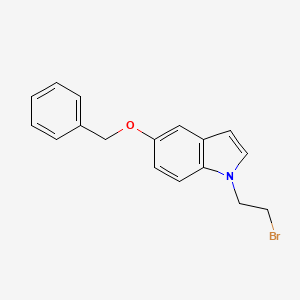

5-(benzyloxy)-1-(2-bromoethyl)-1H-indole

Description

Overview of Indole (B1671886) Derivatives as Key Scaffolds in Synthetic Organic Chemistry

Indole derivatives are ubiquitous in nature and medicine. The indole ring system is the core of the essential amino acid tryptophan, which is a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. Beyond these fundamental biomolecules, the indole scaffold is found in thousands of complex alkaloids, many of which possess potent physiological activities.

In the realm of pharmaceuticals, indole-containing molecules have led to the development of numerous commercially successful drugs. Examples include Ondansetron, an antiemetic agent, Sumatriptan, used for treating migraines, and Indomethacin, a non-steroidal anti-inflammatory drug. The broad spectrum of biological activities associated with the indole nucleus has cemented its status as a critical scaffold for drug discovery and development.

Rationale for Focused Research on N1 and 5-Substituted Indole Architectures

The specific substitution pattern of 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole is not accidental; it is designed for strategic chemical manipulation. The rationale for focusing on N1 and 5-substituted indoles lies in their potential as versatile intermediates for constructing more complex and biologically active molecules.

The substitution at the N1 position of the indole ring is a common strategy to modulate the compound's pharmacological properties. The 1-(2-bromoethyl) group is particularly valuable. The bromine atom is an excellent leaving group, making the compound a reactive electrophile. This allows for facile reaction with a wide variety of nucleophiles to introduce new functional groups and build more complex molecular architectures. This functional handle makes the parent molecule a key building block for creating libraries of N1-substituted indoles for biological screening. For instance, the related compound 3-(2-bromoethyl)indole is a known halogenated heterocyclic building block used in the synthesis of various derivatives.

Substitution at the 5-position of the indole ring is also critically important for biological activity. The 5-(benzyloxy) group serves two primary purposes. Firstly, it acts as a protected form of a 5-hydroxyl group. The 5-hydroxyindole (B134679) moiety is the core of serotonin, a vital neurotransmitter. Therefore, this compound is a logical precursor for the synthesis of analogs of serotonin and other biologically active 5-hydroxyindoles. Secondly, the nature of the substituent at the C5 position significantly influences the electronic properties of the indole ring, affecting its reactivity and interaction with biological targets. The importance of this position is highlighted by the significant biological activities reported for various 5-substituted indoles, such as 5-bromoindoles, which are important pharmaceutical intermediates. iajps.commedchemexpress.com

Historical Context and Evolution of Indole Synthesis Methodologies

The history of indole chemistry is rich and dates back to the 19th century with the study of the dye indigo. The name "indole" is derived from the word "indigo." The first synthesis of the parent indole was achieved by Adolf von Baeyer in 1866 through the zinc dust reduction of oxindole. This pioneering work opened the door to a century and a half of intensive research into the synthesis of this important heterocycle.

Over the years, a multitude of methods for constructing the indole nucleus have been developed, each with its own advantages and limitations. Many of these have been named after their discoverers and remain staples in the organic chemist's toolbox. The Fischer indole synthesis, developed in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. The Leimgruber–Batcho synthesis, first disclosed in a patent in 1976, is particularly popular in the pharmaceutical industry due to its high yields and ability to generate specifically substituted indoles. iajps.com The development of transition-metal-mediated reactions, such as palladium-catalyzed cyclizations, has further expanded the repertoire of indole synthesis in recent decades.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 435277-49-9 bldpharm.com |

| Molecular Formula | C₁₇H₁₆BrNO bldpharm.com |

| Molecular Weight | 330.22 g/mol bldpharm.com |

| IUPAC Name | This compound |

Table 2: Foundational Methodologies in Indole Synthesis

| Synthesis Method | Year Discovered | Brief Description |

| Fischer Indole Synthesis | 1883 iajps.com | Reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. |

| Reissert Indole Synthesis | 1897 | Base-catalyzed condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. |

| Madelung Synthesis | 1912 | Intramolecular cyclization of N-phenylamides using a strong base at high temperatures. |

| Nenitzescu Indole Synthesis | 1929 | Condensation of benzoquinone with a β-aminocrotonic ester. |

| Leimgruber–Batcho Indole Synthesis | 1976 iajps.com | A high-yielding, two-step synthesis starting from a substituted o-nitrotoluene. |

Structure

3D Structure

Properties

Molecular Formula |

C17H16BrNO |

|---|---|

Molecular Weight |

330.2 g/mol |

IUPAC Name |

1-(2-bromoethyl)-5-phenylmethoxyindole |

InChI |

InChI=1S/C17H16BrNO/c18-9-11-19-10-8-15-12-16(6-7-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2 |

InChI Key |

SVIQGBBXDPUPJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCBr |

Origin of Product |

United States |

Mechanistic Investigations into Reactions Involving 5 Benzyloxy 1 2 Bromoethyl 1h Indole

Mechanistic Pathways of N1-Alkylation Reactions with Bromoethyl Substrates

The alkylation of the indole (B1671886) nitrogen (N1) is a fundamental transformation for modifying the properties of indole-containing molecules. When utilizing substrates like 1,2-dibromoethane (B42909) to introduce a bromoethyl group onto an indole, such as 5-(benzyloxy)indole, the reaction mechanism is of significant interest.

The predominant pathway for the N1-alkylation of indoles with alkyl halides is the bimolecular nucleophilic substitution (SN2) mechanism. clockss.org In this process, the indole nitrogen, acting as a nucleophile, attacks the electrophilic carbon atom bearing the halogen. For the synthesis of 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole from 5-(benzyloxy)indole, the indole anion (indolide), typically generated in situ by a base, attacks one of the methylene (B1212753) carbons of a bromoethylating agent.

The transition state of this reaction involves the simultaneous formation of the N-C bond and cleavage of the C-Br bond. The reaction rate is dependent on the concentration of both the indole nucleophile and the alkyl halide. While SN2 reactions on the indole nitrogen have not been as commonly proposed as C3-alkylation, studies on 1-hydroxyindoles have suggested a concerted SN2 mechanism where a nucleophile attacks the nitrogen, displacing a leaving group from the back side. clockss.org The N-alkylation of indoles is often favored over C3-alkylation, the typical site of electrophilic attack, under specific conditions, such as using a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. nih.gov

Several factors influence the regioselectivity (N1 vs. C3 alkylation), including the nature of the base, solvent, and counter-ion. The use of strong bases like sodium hydride (NaH) typically favors N-alkylation. The choice of solvent can also modulate the reactivity of the indolide anion.

While ionic pathways like the SN2 mechanism are common, the presence of a carbon-halogen bond opens up the possibility of radical-mediated reactions. Halogenated organic compounds can undergo homolytic cleavage to form radical intermediates, which can then participate in chain reactions. libretexts.org

In the context of indole chemistry, radical additions have been shown to exhibit different regioselectivity compared to electrophilic additions. Density functional theory (DFT) calculations have revealed that electron-deficient radicals preferentially add to the C2 position of the indole ring, in contrast to the C3 selectivity observed for electrophiles. nih.gov This switch in regioselectivity is attributed to a lower energy barrier for the reaction at C2 and the formation of a more stable benzylic radical intermediate. nih.gov

Although direct evidence for radical-chain isomerization involving this compound is not extensively documented, such pathways are plausible under conditions that promote radical formation, such as photochemical or thermal initiation in the presence of a radical initiator. A typical radical chain mechanism for dehalogenation involves the generation of a carbon-centered radical upon cleavage of the C-Br bond, which then propagates the chain. libretexts.org

Influence of Substituents (Benzyloxy and Bromoethyl) on Indole Reactivity Profiles

The reactivity of the this compound molecule is a composite of the electronic and steric influences of its substituents.

The benzyloxy group at the C5 position of the indole ring exerts a significant electronic effect. The oxygen atom, through its lone pairs, acts as a strong electron-donating group via resonance, increasing the electron density of the aromatic system. This effect is particularly pronounced at the C3, C4, and C6 positions. The increased electron density enhances the nucleophilicity of the indole ring, making it more reactive towards electrophiles.

However, the presence of substituents at the C5 position can also introduce steric hindrance, which may decrease reactivity at adjacent positions, potentially impeding C-H activation or other functionalization reactions at the C4 position. acs.org In reactions where the indole acts as a nucleophile, the electron-donating nature of the 5-benzyloxy group facilitates the reaction. For example, in Friedel-Crafts type alkylations, the benzyloxy group activates the ring, promoting the reaction.

The 1-(2-bromoethyl) group serves as a crucial electrophilic handle for a wide range of subsequent chemical transformations. The bromine atom is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This feature allows for the facile introduction of various functional groups through nucleophilic substitution reactions.

Computational Chemistry and Theoretical Studies on Reaction Energetics and Intermediates

Computational chemistry provides invaluable insights into the energetics, transition states, and intermediates of chemical reactions, complementing experimental findings. Density functional theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules like indole and its derivatives. nih.gov

Studies on the addition of electron-deficient radicals to the indole nucleus have utilized DFT calculations to elucidate the observed regioselectivity. nih.gov These calculations have shown that the transition state for radical addition at the C2 position is lower in energy compared to the C3 position. This is attributed to the greater stability of the resulting C2-substituted indole radical intermediate, which benefits from benzylic stabilization. nih.gov

The table below summarizes the computed transition state and intermediate energies for the addition of a trifluoromethyl radical to an indole nucleus, illustrating the preference for C2 addition.

| Position of Addition | Transition State Energy (ΔG‡) | Intermediate Energy (ΔG) |

|---|---|---|

| C2 | 5.8 | -16.1 |

| C3 | 6.6 | -12.7 |

| C4 | 10.1 | -9.1 |

| C5 | 12.6 | -4.9 |

| C6 | 12.2 | -6.1 |

| C7 | 8.8 | -12.8 |

Data adapted from computational studies on radical additions to indoles. nih.gov

These theoretical models can be extended to this compound to predict its reactivity. The electron-donating benzyloxy group would be expected to influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting its behavior in both ionic and radical reactions. Computational methods can also model the energetics of the SN2 reaction at the indole nitrogen, helping to understand the factors that govern its efficiency and regioselectivity. Studies on benzoic acid derivatives have shown that parameters like spin densities and Fukui functions can be good indicators of local reactivity towards free radicals. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like this compound, DFT calculations can elucidate potential reaction pathways by mapping the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the associated activation energies.

General Applications of DFT in Reaction Mechanism Studies:

Transition State Theory: DFT is used to locate the geometry of transition states and calculate their energies. The activation energy (ΔG‡) derived from the difference in energy between the reactants and the transition state is a key predictor of reaction kinetics.

Reaction Coordinate Mapping: By calculating the energy at various points along a reaction coordinate, a profile of the reaction pathway can be constructed. This helps in understanding the step-by-step mechanism of a chemical transformation.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For an indole derivative, the HOMO is typically located on the indole ring, making it nucleophilic, while the LUMO can be influenced by substituents. In the case of this compound, the bromoethyl group presents an electrophilic site for nucleophilic substitution reactions.

Hypothetical DFT Study Parameters for Indole Derivatives:

While specific data for the title compound is unavailable, a typical DFT study on a related indole derivative might involve the parameters shown in the table below.

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X, ωB97X-D | To approximate the exchange-correlation energy within DFT. |

| Basis Set | 6-31G(d,p), 6-311+G(d,p) | To describe the atomic orbitals used in the calculation. |

| Solvation Model | PCM, SMD | To account for the effect of the solvent on the reaction energetics. |

| Frequency Calculation | - | To confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). |

Such calculations could be used, for example, to model the intramolecular cyclization of the bromoethyl chain with the indole ring, a common reaction pathway for such compounds, or to investigate its reactivity with external nucleophiles and electrophiles.

Conformational Analysis and Intermolecular Interactions Affecting Reactivity

The three-dimensional structure and non-covalent interactions of this compound play a significant role in determining its reactivity. Conformational analysis helps in identifying the most stable arrangement of the molecule's atoms, which is often the most populated and reactive conformation.

Conformational Flexibility:

The primary sources of conformational flexibility in this compound are the rotation around the C-O bond of the benzyloxy group and the C-C and C-N bonds of the bromoethyl side chain. The relative orientation of these groups can influence the accessibility of reactive sites.

N-(2-bromoethyl) Side Chain: The gauche and anti conformations around the C-C bond of the bromoethyl group will have different energies and will position the bromine atom at varying distances and orientations relative to the indole ring. This can impact the rate of intramolecular reactions, such as cyclization to form a third ring.

C5-benzyloxy Group: The orientation of the benzyl (B1604629) group relative to the indole plane can be influenced by steric and electronic factors. This can affect the electronic properties of the indole ring and influence intermolecular packing in the solid state.

Intermolecular Interactions:

The reactivity of this compound in a condensed phase is also governed by intermolecular interactions.

π-π Stacking: The aromatic indole and benzyl rings can engage in π-π stacking interactions, which can influence the crystal packing and the physical properties of the compound.

Hydrogen Bonding: Although the indole N-H is substituted, weak C-H···π and C-H···O interactions can occur, influencing the supramolecular assembly.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.

Synthetic Transformations and Utility of 5 Benzyloxy 1 2 Bromoethyl 1h Indole As a Building Block

Intramolecular Cyclization Reactions Involving the 2-Bromoethyl Moiety

The 2-bromoethyl moiety appended to the indole (B1671886) nitrogen is predisposed to participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. These transformations can be broadly categorized into the formation of fused heterocycles and spirocyclic structures.

Formation of Fused Nitrogen-Containing Heterocycles from the Indole Core

The intramolecular reaction between the electrophilic carbon of the bromoethyl chain and a nucleophilic position on the indole ring provides a direct route to fused nitrogen-containing heterocycles. A prominent example of this strategy is the synthesis of pyrrolo[1,2-a]indoles. While specific studies on the cyclization of 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole are not extensively documented, the reactivity of analogous 1-(2-bromoethyl)indole derivatives serves as a strong precedent.

For instance, treatment of 1-(2-bromoethyl)-1H-indole-2-carboxylates with a base can induce an intramolecular nucleophilic attack from the indole C3 position onto the bromoethyl side chain, leading to the formation of a five-membered ring fused to the indole core. This type of cyclization is a key step in the construction of the pyrrolo[1,2-a]indole skeleton, a structural motif present in various natural products and pharmacologically active compounds. The reaction typically proceeds via an initial deprotonation at a sufficiently acidic position on the indole ring or a substituent, followed by intramolecular alkylation. The benzyloxy group at the 5-position of the target compound is expected to influence the electronic properties of the indole ring but is unlikely to hinder this mode of cyclization.

A general representation of this transformation is depicted below:

| Starting Material | Reagents and Conditions | Product |

| 1-(2-Bromoethyl)-1H-indole derivative | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Pyrrolo[1,2-a]indole derivative |

Spirocyclic Annulation Strategies Utilizing the Bromoethyl Side Chain

The bromoethyl side chain of this compound can also be exploited in the synthesis of spirocyclic indolines, a class of compounds with significant biological activities. Although direct examples commencing from this specific substrate are scarce, related chemistry with isomeric compounds provides valuable insights into potential synthetic strategies.

One such strategy involves the reaction of 3-(2-bromoethyl)indole with dianions generated from 1,3-dicarbonyl compounds. In this approach, the dianion acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and subsequently participating in a cyclization event involving the indole ring to form a spirocyclic system. While this example involves substitution at the C3 position of the indole, it highlights the potential for the bromoethyl group to act as an anchor for constructing spiro-fused rings.

For 1-(2-bromoethyl)indole derivatives, a plausible strategy for spiroannulation would involve an intramolecular reaction where the bromoethyl chain reacts with a nucleophilic center tethered to the C2 or C3 position of the indole. This would lead to the formation of a spiro-center at the point of attachment. The development of such intramolecular spirocyclization strategies remains an active area of research in synthetic organic chemistry.

Intermolecular Coupling and Derivatization at the 2-Bromoethyl Position

The electrophilic nature of the carbon atom bearing the bromine in the 2-bromoethyl side chain makes it a prime site for intermolecular reactions, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Reagents

The 2-bromoethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles, providing a straightforward method for introducing diverse functional groups. This reactivity is fundamental to the utility of this compound as a synthetic intermediate.

A notable example of this type of reaction is the synthesis of azido (B1232118) derivatives, which are versatile precursors for the introduction of nitrogen-containing functionalities. The reaction of 1-(2-bromoethyl)-5-nitro-1H-indole, a close analog of the title compound, with sodium azide (B81097) in a suitable solvent such as DMF, proceeds efficiently to yield the corresponding 1-(2-azidoethyl)-5-nitro-1H-indole. organic-chemistry.org This transformation is expected to be equally effective for the 5-benzyloxy derivative.

| Nucleophile | Reagent | Product |

| Azide | Sodium azide (NaN3) | 1-(2-Azidoethyl) derivative |

| Primary Amines | R-NH2 | 1-(2-(Alkylamino)ethyl) derivative |

| Secondary Amines | R2NH | 1-(2-(Dialkylamino)ethyl) derivative |

| Cyanide | Sodium cyanide (NaCN) | 1-(2-Cyanoethyl) derivative |

Furthermore, primary and secondary amines can be employed as nucleophiles to generate the corresponding N-alkylated tryptamine (B22526) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Similarly, reaction with cyanide sources, such as sodium cyanide, would lead to the corresponding nitrile, which can be further elaborated into carboxylic acids, amines, or other functional groups.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

While nucleophilic substitution is a powerful tool for introducing heteroatoms, cross-coupling reactions offer a means to form new carbon-carbon bonds, thereby enabling the extension of the carbon skeleton. The bromoethyl group, being an alkyl halide, can in principle participate in various palladium- or nickel-catalyzed cross-coupling reactions.

Commonly employed cross-coupling reactions for C(sp³)-C(sp²) bond formation include the Suzuki, Negishi, and Kumada reactions. For these reactions to be successful with the 2-bromoethyl moiety, an appropriate organometallic reagent would be required as the coupling partner. For example, a Negishi coupling would involve the reaction with an organozinc reagent, while a Suzuki coupling would utilize an organoboron compound.

However, a significant challenge in applying these standard cross-coupling methods to the 2-bromoethyl group is the potential for β-hydride elimination from the organopalladium intermediate, which can lead to the formation of undesired vinylindole byproducts. The success of such a coupling would therefore be highly dependent on the choice of catalyst, ligands, and reaction conditions that favor the desired reductive elimination over β-hydride elimination.

| Cross-Coupling Reaction | Organometallic Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | 1-(2-Aryl-ethyl) derivative |

| Negishi Coupling | Arylzinc halide | 1-(2-Aryl-ethyl) derivative |

| Kumada Coupling | Aryl Grignard reagent | 1-(2-Aryl-ethyl) derivative |

Further Functionalization of the Indole Core via the Benzyloxy Group

The benzyloxy group at the 5-position of the indole ring is not merely a passive substituent but can also be a site for further synthetic transformations. The most common and synthetically useful reaction involving this group is its cleavage to unveil the corresponding 5-hydroxyindole (B134679).

Deprotection of the benzyl (B1604629) ether can be achieved through various methods, with catalytic hydrogenation being one of the most common. This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This method is generally clean and high-yielding. An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst.

Other reagents that can effect the cleavage of benzyl ethers include strong acids like trifluoroacetic acid (TFA) or Lewis acids such as boron tribromide (BBr₃). The choice of deprotection method would depend on the compatibility of other functional groups present in the molecule.

| Deprotection Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 5-Hydroxy-1-(2-bromoethyl)-1H-indole |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | 5-Hydroxy-1-(2-bromoethyl)-1H-indole |

| Lewis Acid Cleavage | Boron tribromide (BBr₃) | 5-Hydroxy-1-(2-bromoethyl)-1H-indole |

The resulting 5-hydroxyindole is a valuable intermediate for the synthesis of a wide range of biologically active compounds, including neurotransmitters and their analogs. The phenolic hydroxyl group can be further functionalized through etherification, esterification, or by participating in other reactions characteristic of phenols.

Deprotection Strategies to Access 5-Hydroxyindole Derivatives

One of the most common and mildest methods is catalytic hydrogenation . This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). organic-chemistry.orgjk-sci.com The benzyl group is cleaved, yielding the desired 5-hydroxyindole and toluene (B28343) as a byproduct. organic-chemistry.org The rate and efficiency of this process can be influenced by the choice of solvent, with tetrahydrofuran (B95107) (THF) and ethanol (B145695) being particularly effective. atlanchimpharma.com

A related and often safer alternative is catalytic transfer hydrogenation . Instead of using pressurized hydrogen gas, this method employs a hydrogen donor molecule in the presence of a palladium catalyst. organic-chemistry.org Common hydrogen donors include formic acid, ammonium formate, or 1,4-cyclohexadiene. organic-chemistry.orgjk-sci.comorganic-chemistry.org This technique is highly efficient for cleaving O-benzyl groups and is valued for its operational simplicity and mild conditions, which preserve other sensitive functional groups that might be susceptible to reduction. organic-chemistry.orgorganic-chemistry.org For instance, selective debenzylation of 5-(benzyloxy)indole has been reported using SiliaCat-palladium under mild conditions. sigmaaldrich.com

For substrates that are sensitive to hydrogenation conditions, Lewis acids provide an alternative deprotection strategy. Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers, often at low temperatures. atlanchimpharma.com The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com

| Deprotection Method | Typical Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Standard, efficient method. |

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or 1,4-Cyclohexadiene | Mild, avoids pressurized H₂ gas. organic-chemistry.orgorganic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, BBr₃ | Useful for hydrogenation-sensitive molecules. atlanchimpharma.com |

Subsequent Chemical Modifications and Derivatization at the 5-Position

Once the 5-hydroxy group is exposed, it becomes a handle for a variety of subsequent chemical modifications and derivatizations. As a phenol, this hydroxyl group can undergo numerous reactions to introduce new functionalities, thereby modulating the electronic properties and biological activity of the indole scaffold.

Standard phenolic reactions can be readily applied. These include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using potassium carbonate or sodium hydride) allows for the synthesis of a diverse range of 5-alkoxyindole derivatives.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding 5-acyloxyindoles.

Carbonate Formation: Reagents like propyl chloroformate can react with the hydroxyl group, a transformation often used in analytical derivatization to improve chromatographic behavior and mass spectrometric detection. researchgate.net

The 5-hydroxyindole moiety is a key structural feature in many biologically active compounds, including neurotransmitters and their metabolites. nih.gov Derivatization at this position is therefore not only a tool for building molecular complexity but also a strategy for probing structure-activity relationships in medicinal chemistry. For example, the determination of 5-hydroxyindole-3-acetic acid (5-HIAA), a metabolite of serotonin (B10506), in biological samples often relies on derivatization of the hydroxyl and/or carboxylic acid groups to enhance detection sensitivity. nih.gov

Application in the Synthesis of Complex Organic Architectures and Natural Product Analogues

The bifunctional nature of this compound, with its protected nucleophilic center (at C5) and an electrophilic side chain (at N1), makes it an exceptional building block for constructing intricate molecular frameworks.

Precursors to Biologically Relevant Indole Alkaloid Scaffolds

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with many exhibiting potent pharmacological activities. rsc.orgnih.gov The synthesis of these complex molecules often relies on the strategic assembly of simpler indole-containing fragments. The 1-(2-bromoethyl) substituent is a particularly useful functional group for this purpose. It serves as a two-carbon electrophile, perfectly poised for intramolecular cyclization reactions to form new rings fused to the indole core.

This moiety can participate in intramolecular N-alkylation or Friedel-Crafts-type reactions with the indole ring itself (typically at the C7 or other activated positions) or with other tethered nucleophiles. Such cyclizations are pivotal in constructing the polycyclic systems characteristic of many indole alkaloids. encyclopedia.pubnih.gov The bromoethyl group provides a reliable method for forming five-membered rings, a common structural motif in this class of compounds.

Building Blocks for Polycyclic and Bridged Indole Systems

The N1-(2-bromoethyl) side chain is an ideal precursor for intramolecular cyclization to generate the pyrrolo[1,2-a]indole ring system. rsc.orgamazonaws.com This tricyclic structure is a core feature of several natural products and pharmacologically active compounds. The cyclization can be promoted by a base, which facilitates the intramolecular nucleophilic substitution of the bromide by an in-situ-generated carbanion or other nucleophilic center on a tethered group. Alternatively, Lewis acid or transition metal-mediated processes can be employed to facilitate cyclization onto the indole ring, forming a new five-membered ring that bridges the N1 and C7a positions. researchgate.net

This synthetic strategy offers a direct and efficient route to complex, rigid scaffolds from a relatively simple linear precursor. The ability to perform this cyclization after modifying other parts of the molecule, or to deprotect the 5-benzyloxy group before or after cyclization, adds a significant degree of flexibility to the synthetic design, making this compound a powerful tool for constructing diverse and complex indole-based architectures. organic-chemistry.orgnih.gov

Advanced Characterization Techniques in Academic Research on Indole Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) Spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for organic structure determination. For 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole, both ¹H NMR and ¹³C NMR spectra would provide key information.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the indole (B1671886) ring and the benzyl (B1604629) group would appear in the downfield region (typically 6.5-7.5 ppm). The benzylic protons (-O-CH₂-Ph) would likely appear as a singlet around 5.1 ppm. Crucially, the introduction of the 2-bromoethyl group at the N1 position would result in two new signals, likely triplets, corresponding to the methylene (B1212753) groups (-N-CH₂- and -CH₂-Br) around 4.5 ppm and 3.7 ppm, respectively. The absence of a broad singlet signal above 8.0 ppm, which is characteristic of the N-H proton in the precursor 5-benzyloxyindole, confirms the successful N-alkylation of the indole ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show distinct signals for all 17 carbon atoms in the molecule. The carbons of the benzyl and indole aromatic rings would resonate in the 100-140 ppm range. The benzyloxy methylene carbon (-O-CH₂) would be expected around 70 ppm, while the N-CH₂ and CH₂-Br carbons would appear at approximately 48 ppm and 30 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Indole C2-H | ~6.5 (d) | ~101 |

| Indole C3-H | ~7.2 (d) | ~128 |

| Indole C4-H | ~7.5 (d) | ~111 |

| Indole C6-H | ~6.9 (dd) | ~112 |

| Indole C7-H | ~7.2 (d) | ~129 |

| Benzyl Ar-H | 7.3-7.5 (m) | 127-137 |

| -O-CH₂-Ph | ~5.1 (s) | ~70 |

| -N-CH₂- | ~4.5 (t) | ~48 |

| -CH₂-Br | ~3.7 (t) | ~30 |

| Indole C5 | - | ~154 |

| Indole C7a | - | ~131 |

| Indole C3a | - | ~129 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₇H₁₆BrNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 330 and 332. Common fragmentation patterns would likely involve the loss of the bromoethyl group or the benzyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A key feature would be the absence of the N-H stretching band typically seen around 3400 cm⁻¹ in the parent indole or 5-benzyloxyindole, confirming substitution at the nitrogen atom. Other expected peaks include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic methylene groups (around 2850-2950 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the benzyloxy ether linkage would be observed around 1200-1250 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region, around 500-600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

This analysis would confirm the connectivity of the atoms and the planarity of the indole ring system. Furthermore, it would reveal the spatial orientation of the benzyloxy and bromoethyl substituents relative to the indole core. Intermolecular interactions, such as π-stacking between the aromatic rings, which dictate the crystal packing, could also be elucidated. While no specific crystal structure for this compound is publicly available, analysis of related indole derivatives shows that such studies are crucial for understanding their structure-property relationships.

Table 2: Potential Information from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. |

| Space Group | Symmetry of the crystal arrangement. |

| Bond Lengths & Angles | Precise measurement of all covalent bonds and angles. |

| Torsion Angles | Defines the conformation of flexible parts, like the bromoethyl chain. |

| Intermolecular Interactions | Identifies non-covalent forces (e.g., van der Waals, π-stacking) governing crystal packing. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are essential for separating components of a mixture and are widely used in synthetic chemistry to monitor the progress of reactions and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique. A reverse-phase HPLC method would be suitable for analyzing this compound. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound, being relatively nonpolar, would be well-retained on the column and elute at a specific retention time. By analyzing the reaction mixture at different time points, the consumption of the starting material (5-benzyloxyindole) and the formation of the product can be monitored. For purity assessment, the final product would ideally show a single, sharp peak, and the area of this peak can be used to quantify its purity relative to any detected impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective qualitative technique used for monitoring reactions. A silica (B1680970) gel plate (polar stationary phase) would be used with a nonpolar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. The starting material, 5-benzyloxyindole, is more polar than the N-alkylated product due to its N-H group. Therefore, the product, this compound, would be less retained by the silica gel and would travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the starting material. Visualizing the spots under UV light allows for a quick assessment of the reaction's progress.

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| HPLC | C18-silica (Reverse-Phase) | Acetonitrile/Water gradient | Purity assessment, reaction monitoring |

| TLC | Silica Gel (Normal-Phase) | Hexane/Ethyl Acetate | Quick reaction progress check |

Future Directions in Research on 5 Benzyloxy 1 2 Bromoethyl 1h Indole and Its Derivatives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of synthesizing 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole and its derivatives is intrinsically linked to the principles of green chemistry. Conventional methods for creating indole (B1671886) derivatives are being replaced by more sustainable approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials. tandfonline.comopenmedicinalchemistryjournal.com Research in this area is expected to focus on several key strategies to improve the environmental footprint of synthetic processes.

One promising direction is the adoption of microwave-assisted organic synthesis (MAOS). tandfonline.comresearchgate.net This technique often leads to dramatically reduced reaction times, increased product yields, and can frequently be performed in greener solvents, including water. tandfonline.comopenmedicinalchemistryjournal.com Another key area is the development and implementation of reusable, heterogeneous catalysts, which can be easily separated from the reaction mixture, minimizing waste and improving process efficiency. taylorfrancis.com The use of ionic liquids and solvent-free reaction conditions also represents a significant step towards more eco-friendly synthetic protocols. openmedicinalchemistryjournal.comresearchgate.net

Future synthetic strategies are likely to involve multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. openmedicinalchemistryjournal.comrsc.org This approach is highly efficient and aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures. rsc.org For instance, an innovative two-step reaction to assemble the indole core from readily available anilines using ethanol (B145695) as a solvent and avoiding metal catalysts exemplifies this trend. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives

| Feature | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvents | Often rely on volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions tandfonline.comopenmedicinalchemistryjournal.com |

| Catalysts | Homogeneous metal catalysts, often toxic and difficult to remove | Reusable heterogeneous catalysts, biocatalysts taylorfrancis.com |

| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound tandfonline.comresearchgate.net |

| Efficiency | Multi-step syntheses with intermediate purification | One-pot reactions, multi-component reactions (MCRs) openmedicinalchemistryjournal.comrsc.org |

| Byproducts | Often produce significant stoichiometric waste | High atom economy, minimized waste generation |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The this compound molecule possesses distinct reactive sites that offer fertile ground for discovering novel chemical transformations. The primary focus of reactivity is the 2-bromoethyl group attached to the indole nitrogen. The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups through reactions with nucleophiles such as amines, thiols, and alkoxides.

Beyond simple substitution, a key area for future exploration is intramolecular cyclization. Deprotonation of a suitable group on the indole ring or on a substituent could create an internal nucleophile that attacks the electrophilic carbon of the bromoethyl chain, leading to the formation of new ring systems fused to the indole core. Such reactions are invaluable for building the complex polycyclic scaffolds found in many biologically active indole alkaloids. nih.gov

Furthermore, the electron-rich indole nucleus itself is a site for potential transformations. While the N1 position is occupied, the C3 position remains a prime site for electrophilic aromatic substitution, allowing for further functionalization. Researchers may also explore transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the indole ring, significantly expanding the structural diversity accessible from this starting material. The interplay between the reactivity of the bromoethyl side chain and the indole core could lead to novel cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly generate molecular complexity.

Expansion of Synthetic Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for high-throughput screening. nih.gov The indole scaffold is considered a "privileged structure" in medicinal chemistry because it is a core component of numerous compounds with a wide range of biological activities. researchgate.netnih.gov As such, this compound is an ideal starting point for DOS campaigns.

The reactive bromoethyl handle is the key to its utility in DOS. This group allows for the facile attachment of various building blocks, initiating different synthetic pathways to create a diverse collection of molecules. For example, reaction with different primary or secondary amines can generate a library of N-substituted tryptamine (B22526) analogs. Subsequent intramolecular reactions, such as the Pictet-Spengler reaction, could then be used to construct more complex heterocyclic systems like β-carbolines. sigmaaldrich.com

Future research will likely focus on developing robust, multi-step synthetic sequences that can be performed in a parallel or automated fashion, starting from this compound. By systematically varying the nucleophiles that react with the bromoethyl group and the electrophiles that functionalize the indole ring, chemists can rapidly generate large libraries of compounds with significant skeletal and stereochemical diversity. nih.gov This approach, which transforms a single, strategically functionalized starting material into a multitude of unique structures, is essential for exploring new areas of chemical space and identifying novel therapeutic agents. nih.govrsc.org

Table 2: Potential Compound Classes Accessible from this compound in DOS

| Reagent/Reaction Type | Intermediate Structure | Resulting Compound Class |

|---|---|---|

| Primary/Secondary Amines | N-Alkylation | Substituted Tryptamine Analogs |

| Intramolecular Cyclization | Annulation | Fused Polycyclic Indoles |

| Aldehydes/Ketones (Pictet-Spengler) | Cyclization onto indole ring | β-Carboline Derivatives |

| Terminal Alkynes (Sonogashira Coupling) | C-C Bond Formation | Alkynyl-Indoles |

| Boronic Acids (Suzuki Coupling) | C-C Bond Formation | Aryl/Heteroaryl-Indoles |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(benzyloxy)-1-(2-bromoethyl)-1H-indole, and how can purity be validated?

- Methodology : A plausible synthesis involves functionalizing the indole core via alkylation. For example, the bromoethyl group could be introduced by reacting 5-benzyloxyindole with 1,2-dibromoethane under basic conditions (e.g., NaH in DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (e.g., benzyloxy protons at δ 5.0–5.2 ppm, bromoethyl protons at δ 3.5–4.0 ppm) and mass spectrometry (expected [M+H] at m/z 348.04) .

Q. How does the bromoethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The 2-bromoethyl substituent serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids). Kinetic studies using -NMR to track bromide displacement can optimize reaction conditions (e.g., Pd catalysts, base selection) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent degradation via light-induced radical pathways or hydrolysis of the bromoethyl group. Monitor stability via periodic TLC or HPLC analysis. Degradation products may include 5-benzyloxyindole (bromoethyl cleavage) or oxidized indole derivatives .

Q. How can the compound’s potential biological activity be preliminarily assessed?

- Methodology : Screen for kinase inhibition (e.g., FLT3 or PKC isoforms) using ATP-competitive assays, given structural similarities to bis-indolylmaleimide inhibitors. Use HEK293 or cancer cell lines (IC determination via MTT assays). Compare activity against analogs lacking the bromoethyl group to assess substituent effects .

Advanced Research Questions

Q. How can the low yield in bromoethylation steps be addressed?

- Methodology : Optimize alkylation using phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance reaction efficiency. For example, reports a 25% yield in similar triazole-indole syntheses; increasing equivalents of 1,2-dibromoethane or switching to a less polar solvent (e.g., THF) may improve yields .

Q. What mechanistic insights explain unexpected byproducts during Sonogashira coupling of this compound?

- Methodology : Byproducts may arise from palladium-mediated C-H activation at the indole C3 position. Use deuterium-labeling experiments (-NMR) or computational DFT studies to map reactive sites. Alternative catalysts (e.g., CuI/Pd(PPh)) or protecting groups (e.g., Boc on N1) can suppress side reactions .

Q. How do steric and electronic effects of the benzyloxy and bromoethyl groups impact regioselectivity in electrophilic substitutions?

- Methodology : Compare nitration (HNO/AcOH) or Friedel-Crafts acylation outcomes with 5-methoxy-1H-indole analogs. Use -NMR chemical shifts and Hammett constants to quantify electronic effects. Molecular modeling (e.g., DFT) can predict preferred attack sites (C4 vs. C7) .

Q. How should conflicting -NMR data for the bromoethyl moiety be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.